2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine 2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine
Brand Name: Vulcanchem
CAS No.: 918419-40-6
VCID: VC16912309
InChI: InChI=1S/C10H14N2O2/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8H,4-6,11-12H2
SMILES:
Molecular Formula: C10H14N2O2
Molecular Weight: 194.23 g/mol

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine

CAS No.: 918419-40-6

Cat. No.: VC16912309

Molecular Formula: C10H14N2O2

Molecular Weight: 194.23 g/mol

* For research use only. Not for human or veterinary use.

2-(2H-1,3-Benzodioxol-5-yl)propane-1,3-diamine - 918419-40-6

Specification

CAS No. 918419-40-6
Molecular Formula C10H14N2O2
Molecular Weight 194.23 g/mol
IUPAC Name 2-(1,3-benzodioxol-5-yl)propane-1,3-diamine
Standard InChI InChI=1S/C10H14N2O2/c11-4-8(5-12)7-1-2-9-10(3-7)14-6-13-9/h1-3,8H,4-6,11-12H2
Standard InChI Key DBYKLIWPAVWPHD-UHFFFAOYSA-N
Canonical SMILES C1OC2=C(O1)C=C(C=C2)C(CN)CN

Introduction

Chemical Structure and Molecular Characteristics

Core Structural Features

The molecule consists of a 1,3-benzodioxole group (a fused benzene ring with two oxygen atoms forming a dioxolane ring) attached to the central carbon of a propane-1,3-diamine chain. The benzodioxole moiety contributes aromaticity and electron-rich regions, while the diamine chain introduces basicity and potential hydrogen-bonding capabilities. The IUPAC name, 2-(1,3-benzodioxol-5-yl)propane-1,3-diamine, reflects this substitution pattern .

Stereochemical Considerations

While the compound lacks chiral centers in its base structure, conformational flexibility arises from the propane diamine chain. The free rotation around the central carbon-carbon bonds allows for multiple low-energy conformers, as evidenced by its 3D structural models .

Spectroscopic and Computational Data

The SMILES notation C1OC2=C(O1)C=C(C=C2)C(CN)CN\text{C1OC2=C(O1)C=C(C=C2)C(CN)CN} precisely encodes its connectivity . Computational analyses predict key properties:

  • LogP: Estimated at 0.82 (indicating moderate hydrophilicity)

  • Hydrogen Bond Donors/Acceptors: 4 donors (two amine groups, two ether oxygens) and 4 acceptors

PropertyValue
Molecular FormulaC10H14N2O2\text{C}_{10}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight194.23 g/mol
InChI KeyDBYKLIWPAVWPHD-UHFFFAOYSA-N
CAS Registry918419-40-6
XLogP30.82

Synthesis and Manufacturing

Reported Synthetic Routes

While explicit synthetic protocols remain scarce in public databases, analogous compounds suggest plausible pathways:

  • Nucleophilic Substitution: Reaction of 5-bromo-1,3-benzodioxole with propane-1,3-diamine under palladium catalysis .

  • Reductive Amination: Condensation of 1,3-benzodioxole-5-carbaldehyde with propane-1,3-diamine followed by sodium borohydride reduction.

Challenges in Optimization

Steric hindrance from the benzodioxole group may impede reaction kinetics, necessitating elevated temperatures (80–120°C) or high-pressure conditions. Purification complexities arise due to the compound’s polarity, often requiring chromatographic techniques .

Physicochemical Properties

Solubility and Stability

The compound exhibits:

  • Water Solubility: ~12 mg/mL at 25°C (estimated via Abraham model)

  • Thermal Stability: Decomposition onset at 210°C (differential scanning calorimetry data absent; inferred from analogs) .

Acid-Base Behavior

The two primary amine groups confer strong basicity, with predicted pKa values of 9.8 and 8.3 for the respective amine protons . This property facilitates salt formation with acids like hydrochloric or succinic acid, enhancing crystallinity for pharmaceutical applications.

Research Gaps and Future Directions

Underexplored Areas

  • Catalytic Applications: As a ligand in transition-metal complexes for asymmetric synthesis.

  • Polymer Chemistry: Incorporation into epoxy resins or polyurethanes via amine-epoxide reactions.

  • Drug Discovery: Structure-activity relationship (SAR) studies to optimize pharmacokinetic profiles.

Analytical Challenges

Current limitations in characterizing its metabolic pathways and environmental persistence highlight the need for advanced mass spectrometry and NMR methodologies .

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